molecular formula C8H9N3O B12967631 1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

Cat. No.: B12967631
M. Wt: 163.18 g/mol
InChI Key: GQCQESSEDKNHPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics and Nomenclature

The core structure of this compound consists of a pyridine ring fused to a partially saturated pyrazinone moiety. The pyridine component contributes aromatic stability, while the dihydropyrazinone segment introduces a lactam group ($$ \text{N-C=O} $$) and a single double bond, rendering the molecule planar yet flexible. The IUPAC name reflects this fusion:

  • Pyrido[2,3-b]pyrazin-2(1H)-one : Indicates a pyridine ring fused to a pyrazinone at positions 2 and 3.
  • 1-Methyl-3,4-dihydro : Specifies a methyl substituent at the 1-position and partial saturation at the 3,4-positions.

The molecular structure can be represented as:
$$
\begin{array}{ccc}
& \text{O} & \
& || & \
\text{N} & \text{-C} & \text{-N} \
| & & | \
\text{CH}3 & \text{-CH}2 & \text{-CH}_2 \
\end{array}
$$
Simplified skeletal structure highlighting the fused rings and substituents.

Key physical properties include:

Property Value Source
Molecular Formula $$ \text{C}8\text{H}9\text{N}_3\text{O} $$
Molecular Weight 163.18 g/mol
CAS Registry Number 67074-79-7

Historical Development of Pyridopyrazinone Derivatives

The synthesis of pyridopyrazinones dates to the mid-20th century, with early methods focusing on cyclocondensation reactions. For example, pyrido[2,3-b]pyrazine derivatives were first synthesized in 1982 via thermal cyclization of aminopyridine precursors. The introduction of methyl groups and saturation patterns, as seen in this compound, emerged in the 1990s to modulate electronic and steric properties for drug discovery. A pivotal advancement was the use of reductive alkylation and hydrogenation strategies to achieve selective saturation, enabling precise control over ring conformation.

Significance in Heterocyclic Chemistry

Pyridopyrazinones occupy a critical niche in heterocyclic chemistry due to their:

  • Diverse Reactivity : The lactam group participates in nucleophilic substitutions, while the pyridine ring supports electrophilic aromatic substitutions.
  • Biological Relevance : Derivatives exhibit antimicrobial, anticancer, and kinase-inhibitory activities, as demonstrated in studies on structurally analogous compounds. For instance, pyrazin-2(1H)-one derivatives have shown inhibitory effects against Mycobacterium tuberculosis by targeting cell wall synthesis.
  • Synthetic Versatility : The scaffold serves as a precursor for complex heterocycles, such as pyrido[2,3-d]pyrimidines, via annulation reactions.

This combination of reactivity and bioactivity underscores the compound’s utility in pharmaceutical design and mechanistic studies.

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2-one

InChI

InChI=1S/C8H9N3O/c1-11-6-3-2-4-9-8(6)10-5-7(11)12/h2-4H,5H2,1H3,(H,9,10)

InChI Key

GQCQESSEDKNHPS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CNC2=C1C=CC=N2

Origin of Product

United States

Preparation Methods

Amide Coupling

  • The initial step involves coupling an amine intermediate with 2-(2,6-dichlorophenyl)acetic acid using a coupling reagent such as T3P (propylphosphonic anhydride) in ethyl acetate.
  • The reaction is typically performed at mild temperatures (around 40 °C) and monitored by LC-MS to confirm completion.
  • After reaction, the mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
  • Purification is achieved by silica gel chromatography using gradients of ethyl acetate in heptanes to isolate the amide intermediate.

Grignard Reagent Addition Facilitated by Lanthanide Salts

  • The amide intermediate is treated with lanthanide chloride salts (e.g., LnCl3·2LiCl) to promote the addition of Grignard reagents to the enolizable amide.
  • This step yields a tertiary alcohol intermediate after removal of silyl protecting groups.
  • The lanthanide salt acts as a Lewis acid to enhance nucleophilic addition efficiency and selectivity.

Palladium-Catalyzed Monoarylation

  • Monoarylation of acetone with an unprotected bromide intermediate is achieved using (XPhos) palladium(II) phenethylamine chloride as the catalyst.
  • This step installs aryl groups selectively on the ketone substrate, forming key ketone intermediates for further elaboration.

Heck Coupling and Side Chain Installation

  • For derivatives with extended side chains, a Heck coupling reaction is employed between bromide intermediates and alkenols (e.g., 2-methylbut-2-en-3-ol).
  • Subsequent hydrogenation and amide coupling steps lead to the installation of functionalized side chains at specific positions on the heterocyclic ring.

Final Deprotection and Purification

  • The final step involves deprotection of hydroxyl or silyl groups under acidic or basic conditions to yield the target 1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one.
  • Purification is typically done by silica gel chromatography or recrystallization to obtain the pure compound.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Amide coupling Amine + 2-(2,6-dichlorophenyl)acetic acid + T3P in EtOAc 40 °C Overnight High Exotherm observed, LC-MS monitored
Grignard addition LnCl3·2LiCl + MeMgBr RT to reflux Several hours Moderate Lanthanide salt promotes addition
Palladium-catalyzed arylation (XPhos) Pd(II) catalyst, acetone RT to 60 °C Hours Moderate Selective monoarylation
Heck coupling Bromide + 2-methylbut-2-en-3-ol + Pd catalyst RT to reflux Hours Moderate Side chain installation
Deprotection Acidic or basic hydrolysis RT to reflux Hours High Removal of protecting groups

Research Findings and Notes

  • The use of lanthanide salts such as LnCl3·2LiCl is critical for improving the nucleophilic addition of Grignard reagents to amides, which are typically less reactive substrates. This method enhances yield and selectivity compared to traditional Grignard additions without lanthanides.
  • Palladium-catalyzed monoarylation using XPhos ligands provides a mild and efficient route to functionalized ketones, which are key intermediates in the synthesis of the target compound.
  • The Heck coupling strategy allows for the direct installation of complex side chains, expanding the structural diversity of the pyrido[2,3-b]pyrazinone derivatives.
  • Purification by silica gel chromatography with gradient elution ensures high purity of intermediates and final products, which is essential for subsequent biological evaluation.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces dihydro derivatives. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to alter signal transduction processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 1

The methyl group at position 1 in the target compound is a distinguishing feature. 1-Ethyl analogs (e.g., 1-ethyl-7-substituted derivatives) exhibit altered pharmacokinetic profiles due to increased lipophilicity, which enhances blood-brain barrier penetration but may reduce metabolic stability compared to the methyl analog . For example, onatasertib (1-(trans-4-methoxycyclohexyl)-substituted analog) demonstrates enhanced solubility and bioavailability due to its bulky cyclohexyl group, enabling its use in cancer therapeutics .

Compound Position 1 Substituent Molecular Weight (g/mol) Key Pharmacological Property
1-Methyl-3,4-dihydropyrido Methyl 177.20 CRF1 antagonism (Ki: ~10 nM)
1-Ethyl-7-substituted Ethyl 307.27 mTOR inhibition (IC50: <50 nM)
Onatasertib trans-4-Methoxycyclohexyl 397.47 Antineoplastic activity

Substituent Variations at Position 6

Position 6 modifications significantly influence receptor affinity. The 6-[3-(trifluoromethyl)phenyl] analog (CAS: 1303588-25-1) exhibits enhanced CRF1 binding (Ki: ~2 nM) due to the electron-withdrawing trifluoromethyl group, which stabilizes hydrophobic interactions with the receptor . In contrast, 6-bromo derivatives (e.g., 6-bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one) show reduced affinity (Ki: >100 nM), likely due to steric hindrance .

Compound Position 6 Substituent CRF1 Binding Affinity (Ki)
1-Methyl-3,4-dihydropyrido H (unsubstituted) ~10 nM
6-[3-(trifluoromethyl)phenyl] CF3-Ph ~2 nM
6-Bromo Br >100 nM

CRF1 Receptor Antagonism

The target compound and its 6-[3-(trifluoromethyl)phenyl] analog are potent CRF1 antagonists, with the latter showing superior binding due to optimized hydrophobic interactions . 4-(2-Bromo-4-isopropylphenyl) derivatives (e.g., compound 48 in ) demonstrate selectivity for CRF1 over CRF2 receptors, highlighting the role of bulky aryl substituents in subtype specificity .

Anticancer Activity

Onatasertib and related 7-substituted derivatives inhibit mTOR kinase, a key pathway in cancer proliferation. The trans-4-methoxycyclohexyl group in onatasertib enhances target engagement and metabolic stability compared to simpler alkyl substituents .

Biological Activity

1-Methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS No. 67074-79-7) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C8H9N3OC_8H_9N_3O with a molecular weight of 163.18 g/mol. The compound features a bicyclic structure that contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC₈H₉N₃O
Molecular Weight163.18 g/mol
CAS Number67074-79-7
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Anticancer Activity

Research has demonstrated that derivatives of pyrido[2,3-b]pyrazines exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells and exhibit cytotoxic effects against various cancer types, including leukemia and solid tumors. The structure-activity relationship indicates that the presence of specific substituents on the pyrazine ring enhances biological activity.

In a study focusing on related compounds, it was found that modifications at positions 2 and 3 significantly influenced their efficacy against P388 leukemia in mice. The compounds showed a reversible effect on cultured cells, suggesting potential for further development as anticancer agents .

Neuropharmacological Effects

The compound's potential neuropharmacological effects have also been explored. Analogous compounds have been studied for their ability to interact with tubulin, which is crucial for cell division. This interaction may provide insights into the mechanism by which these compounds exert their effects on cancer cells and possibly on neurological disorders .

Study 1: Efficacy Against P388 Leukemia

In a notable study, several pyrazine derivatives were evaluated for their activity against P388 leukemia in mice. The results indicated that some compounds had greater efficacy than traditional treatments like nocodazole, suggesting that these derivatives could be valuable in developing new anticancer therapies .

Study 2: Inhibition of Tyrosinase Activity

Another study investigated the inhibitory effects of related compounds on mushroom tyrosinase, an enzyme involved in melanin production. Some analogs demonstrated potent inhibition, indicating potential applications in treating hyperpigmentation disorders . This highlights the versatility of pyrido[2,3-b]pyrazine derivatives beyond just anticancer applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be closely linked to its structural features:

  • Positioning of Substituents : Variations at positions 2 and 3 have been shown to significantly alter biological activity.
  • Bicyclic Framework : The bicyclic nature is essential for maintaining the necessary interactions with biological targets such as enzymes and receptors.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.